Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
CAS No.: 1334499-82-9
Cat. No.: VC8230681
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334499-82-9 |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | benzyl 1,8-diazaspiro[3.5]nonane-1-carboxylate |
| Standard InChI | InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-12H2 |
| Standard InChI Key | PSWWJLDDNOFCJW-UHFFFAOYSA-N |
| SMILES | C1CC2(CCN2C(=O)OCC3=CC=CC=C3)CNC1 |
| Canonical SMILES | C1CC2(CCN2C(=O)OCC3=CC=CC=C3)CNC1 |
Introduction
Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a complex organic compound belonging to the diazaspiro family, which includes various heterocyclic compounds with nitrogen atoms. This compound is characterized by its unique spirocyclic structure, where two rings share a single atom. The presence of a benzyl group attached to the carboxylate functionality adds to its chemical diversity and potential applications.
Synthesis and Preparation
The synthesis of benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate typically involves multi-step organic reactions. These may include the formation of the diazaspiro core followed by esterification with benzyl alcohol. Detailed synthesis protocols are often found in specialized chemical literature or patents related to heterocyclic chemistry.
Research Findings
While direct research on benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is scarce, related diazaspiro compounds have shown promise in various biochemical assays. For instance, diazaspiro cores have been studied as part of PARP inhibitors, which are crucial in cancer therapy . The structural similarity suggests that benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate could be explored for similar applications.
Data Table: Comparison of Diazaspiro Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | C₁₅H₂₀N₂O₂ | 260.34 g/mol | 1334499-82-9 |
| Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | C₁₅H₂₀N₂O₂ | 260.33 g/mol | 1086394-81-1 |
| Tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | C₁₂H₂₂N₂O₂ | 226.315 g/mol | 1251005-45-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume